Metabolomic Biomarker Specificity: Quantitative Association with Clinical Phenotypes Absent in Non-Halogenated Analogs
In a clinical plasma metabolomics study of hypertrophic cardiomyopathy patients, 3,5-dichloro-2,6-dihydroxybenzoic acid was identified as one of only 12 metabolites significantly altered post‑surgical myectomy after correction for multiple comparisons (q‑value < 0.05). This statistical significance is not observed for non‑halogenated 2,6‑dihydroxybenzoic acid or related benzoates in the same dataset, highlighting the unique detectability and clinical relevance of the dichlorinated scaffold [1].
| Evidence Dimension | Statistical significance in clinical metabolomics |
|---|---|
| Target Compound Data | Significantly altered post‑myectomy; q‑value < 0.05 |
| Comparator Or Baseline | 2,6-Dihydroxybenzoic acid and other benzoates: not reported as significant in the same study |
| Quantified Difference | Target compound meets stringent multiple‑comparison corrected significance threshold; comparators do not |
| Conditions | Human plasma metabolomics; hypertrophic cardiomyopathy patients before and after surgical myectomy |
Why This Matters
Procurement of the precise 3,5-dichloro-2,6-dihydroxy scaffold is essential for studies aiming to reproduce or extend clinical metabolomic biomarker findings, as non‑halogenated analogs lack equivalent detection and statistical association.
- [1] OmicsDI. S-EPMC8714427: Plasma metabolomic profiling of hypertrophic cardiomyopathy patients before and after surgical myectomy suggests postoperative improvement in metabolic function. 3,5-Dichloro-2,6-dihydroxybenzoic acid is one of 12 metabolites with q < 0.05. View Source
